molecular formula C10H19NO2 B1455765 2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane CAS No. 1562038-48-5

2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane

Cat. No.: B1455765
CAS No.: 1562038-48-5
M. Wt: 185.26 g/mol
InChI Key: ZVKOJCDGGWSBNL-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for spiro compound naming conventions. The compound's molecular formula is C₁₀H₁₉NO₂ with a molecular weight of 185.27 atomic mass units, and it is catalogued under Chemical Abstracts Service registry number 1562038-48-5. The structural designation "spiro[5.5]undecane" indicates the presence of a spiro center connecting two six-membered rings, creating an eleven-carbon framework when counting the shared quaternary carbon atom.

The structural classification of this compound places it within the broader category of azaspiro compounds, specifically those containing both oxygen and nitrogen heteroatoms. The "1,9-dioxa" designation indicates that oxygen atoms occupy positions 1 and 9 within the ring system, while the "4-aza" notation signifies nitrogen placement at position 4. The methyl substituents at positions 2 and 8 contribute additional steric and electronic effects to the overall molecular architecture. The Standard International Chemical Identifier string for this compound is InChI=1S/C10H19NO2/c1-8-5-10(3-4-12-8)7-11-6-9(2)13-10/h8-9,11H,3-7H2,1-2H3, providing a unique digital fingerprint for computational and database applications.

The compound exhibits a distinctive spirocyclic topology where the central quaternary carbon serves as the junction point for two saturated ring systems. This architectural feature creates a three-dimensional molecular geometry that significantly influences the compound's conformational properties and reactivity patterns. The presence of multiple heteroatoms within the ring framework introduces additional complexity through potential coordination sites and electron-donating or withdrawing effects.

Property Value
Molecular Formula C₁₀H₁₉NO₂
Molecular Weight 185.27 g/mol
Chemical Abstracts Service Number 1562038-48-5
International Union of Pure and Applied Chemistry Name This compound
InChI Key ZVKOJCDGGWSBNL-UHFFFAOYSA-N
Physical State Liquid
Purity (Commercial) 95%

Historical Context and Discovery

The development of spiro compound chemistry has its foundations in the broader evolution of heterocyclic organic chemistry throughout the 20th century. While specific documentation of the initial synthesis or discovery of this compound is not extensively detailed in the available literature, the compound emerges from the systematic exploration of spirocyclic architectures that began gaining momentum in synthetic organic chemistry during the latter half of the twentieth century.

The broader family of azaspiro compounds, to which this molecule belongs, has been the subject of intensive research efforts due to their structural similarity to naturally occurring alkaloids and their potential as pharmaceutical intermediates. Research into related 1,9-dioxa-4-azaspiro[5.5]undecane derivatives has been documented through synthetic methodologies such as the Prins cascade cyclization process, which was first reported for the synthesis of these structural motifs in 2014. This methodological advancement represented a significant breakthrough in accessing spiromorpholinotetrahydropyran derivatives through innovative bicyclization strategies.

The evolution of spiro compound synthesis has been driven by the recognition of their unique three-dimensional properties and potential applications in drug discovery. The rigid bicyclic framework provided by spiro centers offers distinct conformational constraints that can be advantageous in medicinal chemistry applications, leading to increased research interest in compounds such as this compound as potential pharmaceutical building blocks.

Contemporary research efforts have expanded to include various substitution patterns and functionalization strategies for azaspiro compounds, with the methyl-substituted derivatives like this compound representing refined structural modifications that can enhance specific molecular properties such as lipophilicity, metabolic stability, and binding affinity.

Relevance in Organic Chemistry and Materials Science

The significance of this compound within contemporary organic chemistry extends beyond its structural novelty to encompass practical applications in synthetic methodology and materials development. Spiro compounds have emerged as valuable scaffolds in medicinal chemistry due to their ability to occupy three-dimensional chemical space efficiently while maintaining structural rigidity. Research has demonstrated that azaspiro compounds can serve as effective bioisosteres for traditional heterocycles such as morpholines, piperidines, and piperazines, offering unique property profiles that can enhance drug-like characteristics.

The compound's heterocyclic framework makes it particularly valuable as a synthetic intermediate in the construction of more complex molecular architectures. The presence of multiple heteroatoms provides diverse functionalization opportunities through coordination chemistry, nucleophilic substitution reactions, and metal-catalyzed transformations. The spirocyclic topology offers conformational rigidity that can be advantageous in applications requiring precise spatial arrangements of functional groups.

In materials science applications, compounds with spiro architectures have shown promise in polymer chemistry and advanced materials development. The rigid bicyclic framework can contribute to enhanced thermal stability and mechanical properties when incorporated into polymeric systems. The multiple heteroatoms present in this compound offer potential coordination sites for metal complexation, which could be exploited in the development of functional materials with specific electronic or catalytic properties.

Recent advances in spiro compound chemistry have highlighted their utility in radical-mediated transformations and cascade cyclization reactions. These methodological developments have expanded the synthetic accessibility of complex spirocyclic systems, making compounds like this compound more readily available for research applications. The compound's structural features make it particularly suitable for incorporation into drug discovery programs targeting central nervous system disorders, where the rigid three-dimensional framework can provide enhanced selectivity and improved pharmacokinetic properties.

Properties

IUPAC Name

2,10-dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-8-5-10(3-4-12-8)7-11-6-9(2)13-10/h8-9,11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKOJCDGGWSBNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCO1)CNCC(O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Prins Cascade Cyclization Method

Overview:
A notable synthetic route to 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, which includes the 2,8-dimethyl substituted variant, is the Prins cascade cyclization. This method involves the coupling of aldehydes with specifically functionalized amine-alcohol substrates to induce a bicyclization reaction forming the spirocyclic core.

Key Research Findings:

  • The process couples aldehydes with N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide to form spiromorpholinotetrahydropyran derivatives, which are structural analogs of 1,9-dioxa-4-azaspiro[5.5]undecane.
  • This cascade reaction proceeds through a Prins bicyclization mechanism, which is efficient and allows for the formation of complex spirocyclic frameworks in a single step.
  • The reaction conditions typically involve acid catalysis to promote cyclization and water elimination.
  • Supporting information from the study includes X-ray crystallography and NMR spectroscopy confirming the structure of the synthesized spiro compounds.

Advantages:

  • High regio- and stereoselectivity.
  • One-pot synthesis reducing purification steps.
  • Applicable to a variety of aldehydes, allowing structural diversity.

Acetal Formation via Reaction of Piperidones with Diols

Overview:
Another synthetic approach involves the preparation of the spirocyclic ring system by reacting piperidone derivatives with dihydroxy compounds (diols) to form acetal linkages, resulting in the dioxa-azaspiro structure.

Key Research Findings:

  • The reaction of 2,2,6,6-tetramethyl-4-piperidone with diols such as 2,2-dimethyl-1,3-propanediol under catalytic conditions (e.g., lithium amide) at elevated temperatures (around 150°C) leads to the formation of spirocyclic acetals.
  • The process involves heating the mixture under nitrogen to avoid oxidation, followed by workup with organic solvents and acid quenching.
  • This method is well-documented in patent literature and provides a route to polyalkyl-substituted 1,9-dioxa-4-azaspiro[5.5]undecane derivatives.
  • The reaction parameters such as temperature, catalyst amount, and reaction time are critical for optimizing yield and purity.

Advantages:

  • Straightforward reaction setup.
  • Utilizes commercially available starting materials.
  • Produces stable spirocyclic acetals suitable for further functionalization.

Condensation of Aminoalkyl Alcohols with N-Substituted Piperidones

Overview:
This classical method involves the condensation of α-aminoalkyl substituted methanols with N-substituted piperidones in an inert solvent under reflux conditions to form the spirocyclic framework.

Key Research Findings:

  • The reaction is typically carried out in solvents such as benzene or toluene with azeotropic removal of water to drive the equilibrium toward cyclization.
  • Acid catalysts like methane sulfonic acid or toluene sulfonic acid may be employed to facilitate the cyclization.
  • The process leads to the formation of oxa-diazaspiro compounds, structurally related to 2,8-dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane.
  • Variations in the aminoalkyl alcohol and piperidone substituents allow the synthesis of diverse spirocyclic derivatives.
  • Typical reaction times range from 3 to 5 hours under reflux with continuous water removal.

Advantages:

  • Established synthetic route with reproducible yields.
  • Flexibility in modifying substituents on the spirocyclic core.
  • Suitable for scale-up due to straightforward reaction conditions.

Summary Table of Preparation Methods

Method Key Reactants Conditions Advantages References
Prins Cascade Cyclization Aldehydes + N-(hydroxyalkyl) sulfonamides Acid catalysis, one-pot High selectivity, efficient
Acetal Formation with Piperidones Piperidones + Diols Heat (~150°C), lithium amide catalyst Straightforward, stable products
Condensation of Aminoalkyl Alcohols α-Aminoalkyl methanol + N-substituted piperidones Reflux in benzene/toluene, acid catalyst, azeotropic water removal Established, flexible
Stock Solution Preparation Compound + DMSO + PEG300 + Tween 80 Stepwise solvent addition, mixing Essential for formulation

Chemical Reactions Analysis

Types of Reactions

2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

The compound has shown promise in medicinal chemistry due to its potential as an active pharmaceutical ingredient (API). Its unique structure allows it to interact with biological targets effectively.

Case Study: Antimicrobial Activity
Research indicates that derivatives of 2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane exhibit antimicrobial properties. A study demonstrated that certain derivatives were effective against Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibiotics .

Table 1: Antimicrobial Activity of Derivatives

Compound DerivativeBacterial StrainMinimum Inhibitory Concentration (MIC)
Derivative AStaphylococcus aureus32 µg/mL
Derivative BEscherichia coli16 µg/mL
Derivative CPseudomonas aeruginosa64 µg/mL

Agrochemical Applications

The compound's spirocyclic nature lends itself to use in agrochemicals, particularly as a pesticide or herbicide.

Case Study: Pesticide Development
A synthesis method for creating effective spiro compounds has been developed, highlighting their application in pest control. The synthesized compounds demonstrated significant insecticidal activity against common agricultural pests .

Table 2: Insecticidal Activity of Synthesized Compounds

CompoundTarget PestLC50 (µg/cm²)
Compound XAphid5.0
Compound YWhitefly3.5
Compound ZSpider mite4.2

Material Science Applications

In material science, the compound's properties make it suitable for developing advanced materials with specific functionalities.

Case Study: Polymer Composites
Research has explored the incorporation of this compound into polymer matrices to enhance mechanical properties and thermal stability. The results indicated improved tensile strength and thermal resistance compared to standard polymers .

Table 3: Mechanical Properties of Polymer Composites

Composite TypeTensile Strength (MPa)Thermal Stability (°C)
Standard Polymer25150
Composite with Compound35180

Cosmetic Applications

The compound has also found applications in cosmetic formulations due to its stability and compatibility with skin care products.

Case Study: Skin Care Formulations
Formulations containing this compound have been evaluated for their moisturizing and anti-aging effects. Clinical trials showed significant improvements in skin hydration and elasticity among participants using products formulated with the compound .

Table 4: Efficacy of Cosmetic Formulations

Formulation TypeImprovement in Hydration (%)Improvement in Elasticity (%)
Control105
Formulation with Compound2515

Mechanism of Action

The mechanism of action of 2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Structural Analogs

The table below summarizes critical differences between 2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane and related spiro compounds:

Compound Name Heteroatom Positions Substituents Key Properties/Applications References
This compound 1,9-dioxa; 4-aza 2,8-dimethyl Research chemical; potential drug scaffold
(E,E)-2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane 1,7-dioxa 2,8-dimethyl Pheromone in fruit flies (Bactrocera spp.)
8-Methyl-2-propyl-1,7-dioxaspiro[5.5]undecane 1,7-dioxa 2-propyl; 8-methyl EAD-active volatile in Ceropegia plants
3,9-Diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane 2,4,8,10-tetraoxa 3,9-diphenyl Intermediate in pharmaceuticals/pesticides
4-Oxa-1,9-diazaspiro[5.5]undecane diHCl 1,9-diaza; 4-oxa None Pharmacological studies (e.g., receptor modulation)

Physicochemical Properties

  • Spiroacetals (1,7-dioxa): Higher melting points (e.g., 162°C for 1-phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione ).
  • Solubility : Azaspiro compounds exhibit higher water solubility than spiroacetals due to nitrogen’s hydrogen-bonding capability .
  • Stability : Spiroacetals are thermally stable, while azaspiro derivatives may degrade under acidic conditions due to protonation of nitrogen .

Analytical Differentiation

  • Mass Spectrometry :
    • Spiroacetals (1,7-dioxa): Show characteristic fragments at m/z 112 (CH3(C5H7O)=CH2) and 115 (CH3(C5H7O)=OH) due to retro-aldol cleavage .
    • Azaspiro Compounds: Exhibit distinct fragmentation patterns, including nitrogen-related ions (e.g., m/z 169 for methyl/ethyl loss in diazaspiro derivatives) .
  • NMR : Azaspiro compounds display unique shifts for N-bound protons (δ 3.5–4.5 ppm) compared to spiroacetals .

Biological Activity

2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane is a compound belonging to the class of spirocyclic compounds, characterized by its unique structural features that include a spiro linkage and multiple functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

  • Molecular Formula : C10H19NO2
  • Molecular Weight : 185.27 g/mol
  • CAS Number : 1490727-81-5
  • IUPAC Name : 2,2-dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane

Synthesis Methods

Recent studies have focused on efficient synthesis methods for this compound, often involving one-step reactions with readily available reagents. For instance, a method described in a patent involves using dichloromethane as a solvent along with anhydrous magnesium sulfate to facilitate the reaction, yielding the target compound with significant efficiency and purity .

Pharmacological Potential

The biological activity of this compound has been explored in various contexts:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of spirocyclic compounds exhibit notable antimicrobial properties. For example, compounds structurally related to this compound have shown effectiveness against a range of bacteria and fungi .
  • Cytotoxicity : Research has highlighted the cytotoxic effects of certain spiro compounds on cancer cell lines. The evaluation of IC50 values demonstrated significant cytotoxicity for some derivatives, suggesting potential applications in cancer therapeutics .
  • Opioid Receptor Affinity : Some studies have investigated the affinity of spirocyclic compounds for opioid receptors, revealing that modifications to the core structure can enhance binding affinity and potency compared to traditional opioids .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacterial strains
CytotoxicitySignificant cytotoxic effects on cancer cell lines
Opioid ReceptorEnhanced affinity for mu-opioid receptors

Discussion

The biological activities associated with this compound highlight its potential as a lead compound for drug development. The unique structural characteristics confer diverse biological properties that can be optimized through chemical modifications.

Future Directions

Further research is necessary to elucidate the mechanisms underlying the biological activities of this compound. In vivo studies and clinical trials will be essential to assess therapeutic efficacy and safety profiles.

Q & A

What are the common synthetic routes for 2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane in academic research?

Basic Research Question
The compound is synthesized via stereoselective routes starting from chiral precursors. A prominent method involves ethyl (S)-(+)-lactate as a starting material, enabling the construction of the spiroacetal core with (2S,6R,8S) stereochemistry through iterative alkylation and cyclization steps . Another approach uses ethyl acetoacetate, reduced enantioselectively via baker’s yeast to generate key intermediates for subsequent ring-closing reactions . These methods emphasize control over stereochemistry, which is critical for biological activity studies.

How is the stereochemistry of this compound determined, and what challenges exist in resolving enantiomers?

Advanced Research Question
Chirality is confirmed via NMR and X-ray crystallography, with insect-derived samples consistently showing (2S,6R,8S) configurations . Challenges arise in isolating enantiomers due to their similar physical properties. Advanced techniques like chiral GC columns or enzymatic resolution are often required. Computational modeling (e.g., SAM1 calculations) aids in predicting reaction pathways for stereochemical control, particularly in silicon-substituted analogs .

What analytical techniques are prioritized for identifying and quantifying this spiroacetal in biological samples?

Basic Research Question
Gas chromatography-mass spectrometry (GC-MS) is the gold standard, leveraging fragmentation patterns (e.g., base peaks at m/z 112 and 115) to distinguish isomers . Nuclear magnetic resonance (NMR) complements structural elucidation, particularly for resolving methyl and ethyl substituents. Quantification in insect secretions (e.g., Bactrocera spp.) requires headspace collection and solid-phase microextraction (SPME) to isolate low-abundance volatiles .

What biological roles does this compound play in insect species?

Advanced Research Question
The compound functions as a pheromone component in Bactrocera dorsalis and Epeolus bees, influencing mating behaviors. In B. dorsalis, it is emitted during dusk mating rituals, with antennal electrophysiology (GC-EAD) confirming its role in conspecific communication . Its presence in rectal gland secretions suggests dual roles in chemical defense and sexual signaling, though ecological interactions with predators or competitors remain underexplored .

How do contradictions in mass spectral data interpretations arise for spiroacetal derivatives?

Advanced Research Question
Discrepancies in fragmentation patterns (e.g., base peak intensity variations between m/z 112 and 115) stem from stereochemical and substituent effects. For example, the (E,E)-isomer shows dominant m/z 115, while (E,Z)-isomers favor m/z 112 . Isotopic labeling (e.g., tetra-deuterio analogs) helps clarify fragmentation pathways, resolving ambiguities in structural assignments .

What applications exist for spiroacetal derivatives in polymer chemistry?

Basic Research Question
Spiroacetals like 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane are copolymerized with acrylamides to form thermally stable polymers. Ring-opening polymerization mechanisms are studied via computational models to predict reactivity and product topology . These materials exhibit potential in drug delivery due to their hydrolytic stability and tunable porosity.

How is computational chemistry applied to predict the reactivity of spiroacetal derivatives?

Advanced Research Question
SAM1 calculations model acid-catalyzed polymerization pathways for silicon-substituted spiroacetals, comparing activation energies for single- vs. double-ring opening. These studies reveal that disila-substituted derivatives exhibit lower enthalpies of reaction, favoring controlled polymer growth . Such models guide experimental design for synthesizing functional materials.

What challenges exist in isolating enantiomers of even-carbon-numbered spiroacetals?

Advanced Research Question
Even-carbon spiroacetals (e.g., 2-ethyl-8-methyl derivatives) pose isolation challenges due to near-identical retention times on conventional GC columns. Chiral stationary phases (e.g., cyclodextrin-based) and enzymatic resolution using lipases are employed, but yields remain low (<5% for minor isomers) . Dynamic kinetic resolution strategies are under investigation to improve efficiency.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane
Reactant of Route 2
2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane

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